molecular formula C11H14O3 B13470262 4-Methyl-2-propoxybenzoic acid CAS No. 1249812-16-5

4-Methyl-2-propoxybenzoic acid

Cat. No.: B13470262
CAS No.: 1249812-16-5
M. Wt: 194.23 g/mol
InChI Key: DXQPOGSFJQKWMB-UHFFFAOYSA-N
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Description

4-Methyl-2-propoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group at the 4-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-methylbenzoic acid with propanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as crystallization and distillation ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 4-Methyl-2-propoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-Methyl-2-propoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    2-Propoxybenzoic acid: Lacks the methyl group, leading to variations in its biological activity and applications.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

Uniqueness

4-Methyl-2-propoxybenzoic acid is unique due to the presence of both the methyl and propoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

1249812-16-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-2-propoxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)

InChI Key

DXQPOGSFJQKWMB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)C(=O)O

Origin of Product

United States

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